molecular formula C16H16ClNO2S B2622770 N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide CAS No. 339275-86-4

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide

Cat. No. B2622770
CAS RN: 339275-86-4
M. Wt: 321.82
InChI Key: KDEOIZFBJGSWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the aromatic chlorophenyl group could introduce planarity into the structure, while the polar carboxamide and methoxy groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group might be involved in condensation or hydrolysis reactions. The chlorophenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like carboxamide and methoxy could increase its solubility in polar solvents .

Mechanism of Action

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide is an enzyme that catalyzes the addition of a myristoyl group to the N-terminus of various proteins, including those involved in the survival and growth of mycobacteria. ML351 inhibits this compound by binding to the active site of the enzyme, preventing the myristoylation of these essential proteins. This leads to growth inhibition and cell death of mycobacteria.
Biochemical and Physiological Effects:
ML351 has been shown to have a high degree of selectivity for this compound, with little to no activity against other related enzymes. In addition, ML351 has demonstrated good pharmacokinetic properties, including oral bioavailability and good tissue distribution. ML351 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of ML351 is its high degree of selectivity for N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide, which allows for specific targeting of mycobacteria without affecting other related enzymes. In addition, ML351 has good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of ML351 is that it has only been tested in preclinical studies, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the research and development of ML351. One direction is to further optimize the chemical structure of ML351 to improve its potency and selectivity. Another direction is to evaluate the safety and efficacy of ML351 in clinical trials for the treatment of tuberculosis and leprosy. In addition, ML351 may also have potential applications in the treatment of cancer, and further studies are needed to explore this potential. Finally, ML351 may also be useful as a tool compound for studying the role of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide in various biological processes.

Synthesis Methods

The synthesis of ML351 involves the condensation of 3-methoxybenzoic acid with 2-aminoethanethiol hydrochloride, followed by the reaction with 4-chlorobenzyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain ML351 in high yield and purity.

Scientific Research Applications

ML351 has been extensively studied for its potential therapeutic applications in the treatment of infectious diseases caused by mycobacteria, including tuberculosis and leprosy. Inhibition of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide by ML351 has been shown to disrupt the myristoylation of essential proteins in mycobacteria, leading to growth inhibition and cell death. In addition, ML351 has also shown promise in the treatment of cancer, as this compound has been implicated in the progression and metastasis of various types of cancer.

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risks .

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-14-4-2-3-12(11-14)16(19)18-9-10-21-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEOIZFBJGSWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.